5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile
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Description
5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C19H11BrClF3N4OS2 and its molecular weight is 547.79. The purity is usually 95%.
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Biological Activity
The compound 5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile , with CAS number 338413-11-9 , is a member of the isothiazole family, which has garnered interest for its potential biological activities. The molecular formula is C19H11BrClF3N4OS2, and it exhibits a complex structure that may contribute to diverse pharmacological effects.
- Molecular Weight : 547.81 g/mol
- Boiling Point : Approximately 527.2 °C (predicted)
- Density : 1.63 g/cm³ (predicted)
- pKa : -4.25 (predicted)
These properties suggest that the compound may have stability under various conditions, which is crucial for its biological applications.
Antimicrobial Activity
Several studies have indicated that compounds similar to isothiazoles exhibit significant antimicrobial properties. For instance, derivatives of isothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl and chloro groups in this compound enhances its lipophilicity, potentially improving cell membrane penetration and bioactivity.
Antitumor Potential
Research on isothiazole derivatives has revealed promising anticancer activity. For example, some studies have reported that compounds with similar structures can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Isothiazoles are known to interact with various enzymes, including those involved in metabolic pathways. For instance, inhibitors targeting specific kinases or proteases could be developed based on the scaffold provided by this compound .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several isothiazole derivatives, demonstrating that modifications at the 3-position (as seen in our compound) significantly enhanced activity against Gram-positive bacteria .
- Anticancer Studies : In a preclinical model, a related isothiazole compound was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. Results indicated a reduction in tumor size and increased survival rates among treated subjects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H11BrClF3N4OS2 |
Molecular Weight | 547.81 g/mol |
Boiling Point | 527.2 °C (predicted) |
Density | 1.63 g/cm³ (predicted) |
pKa | -4.25 (predicted) |
Properties
IUPAC Name |
5-[(2Z)-2-[(2-bromophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClF3N4OS2/c20-14-4-2-1-3-11(14)10-29-27-6-5-16-13(8-25)17(28-31-16)30-18-15(21)7-12(9-26-18)19(22,23)24/h1-4,6-7,9H,5,10H2/b27-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHDXSOWIPSNOT-UYOSMMAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C\CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClF3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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